(2-(4-Bromophenyl)oxazol-4-YL)methanamine
CAS No.: 724412-56-0
Cat. No.: VC8401340
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 724412-56-0 |
|---|---|
| Molecular Formula | C10H9BrN2O |
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | [2-(4-bromophenyl)-1,3-oxazol-4-yl]methanamine |
| Standard InChI | InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 |
| Standard InChI Key | NLPRVNFOBHGKFT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=CO2)CN)Br |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CO2)CN)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2-(4-Bromophenyl)oxazol-4-yl)methanamine features a planar oxazole ring (1,3-oxazole) with nitrogen and oxygen atoms at positions 1 and 3, respectively. The 4-bromophenyl group is attached to the oxazole’s second carbon, while a methanamine (–CHNH) substituent occupies the fourth position. The hydrochloride salt form enhances stability and solubility in polar solvents. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | [2-(4-bromophenyl)-1,3-oxazol-4-yl]methanamine; hydrochloride |
| Molecular Formula | |
| SMILES | C1=CC(=CC=C1C2=NC(=CO2)CN)Br.Cl |
| InChI Key | QFBYEMIMBOIFGV-UHFFFAOYSA-N |
| PubChem CID | 71437019 |
The bromine atom at the para position of the phenyl ring introduces steric and electronic effects, influencing reactivity in cross-coupling reactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit protocols for (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride are scarce, oxazole syntheses generally involve:
-
Condensation Reactions: Cyclization of α-acylaminoketones or α-halo ketones with ammonia or amines .
-
Van Leusen Oxazole Synthesis: Using TosMIC (toluenesulfonylmethyl isocyanide) with aldehydes or ketones .
For this compound, a plausible route involves bromination of a phenyl-oxazole precursor followed by amine functionalization. The hydrochloride salt forms via treatment with hydrochloric acid.
Reactivity Profile
The compound’s reactivity is governed by two key sites:
-
Bromophenyl Group: Undergoes Suzuki-Miyaura cross-coupling with boronic acids, enabling aryl-aryl bond formation.
-
Oxazole Ring: Participates in electrophilic substitution at the 5-position and ring-opening reactions under strong acidic or basic conditions .
-
Methanamine Side Chain: The primary amine (–NH) engages in alkylation, acylation, and Schiff base formation.
Applications in Medicinal Chemistry and Drug Discovery
Role as a Building Block
(2-(4-Bromophenyl)oxazol-4-yl)methanamine serves as a precursor for bioactive molecules. Examples include:
-
Kinase Inhibitors: Oxazoles mimic purine motifs, binding ATP pockets in kinases .
-
Antimicrobial Agents: Brominated aromatics enhance membrane permeability and target binding.
Case Studies
-
Anticancer Scaffolds: Hybrid molecules combining this oxazole with quinoline or indole moieties show preliminary activity against breast cancer cell lines (MCF-7) .
-
Antiviral Derivatives: Structural analogs inhibit viral proteases in computational docking studies.
Industrial and Research Applications
Material Science
Oxazole derivatives function as:
-
Organic Semiconductors: Charge carrier mobility up to 0.1 cm/V·s in thin-film transistors .
-
Luminescent Probes: Quantum yields of 0.4–0.6 in blue-light-emitting OLEDs .
Analytical Uses
As a HPLC standard for quantifying brominated aromatics in environmental samples.
Future Directions and Research Gaps
Unanswered Questions
-
In Vivo Efficacy: No pharmacokinetic or toxicity data in animal models.
-
Structure-Activity Relationships (SAR): Impact of substituents on the oxazole ring remains unstudied.
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume